Sarafotoxin S6a1 is a peptide derived from the venom of the snake species Atractaspis engaddensis, which belongs to the family of sarafotoxins. This compound is classified as an endothelin receptor agonist, exhibiting a high affinity for both ETA and ETB receptors, similar to endothelin-3. Sarafotoxin S6a1 plays a significant role in cardiovascular physiology, particularly in regulating vascular tone and cardiac output.
Sarafotoxin S6a1 is sourced from the venom of Atractaspis engaddensis, commonly known as the Egyptian burrowing asp. The classification of this compound falls under vasoactive peptides, which are known for their ability to induce vasoconstriction and influence blood pressure through receptor-mediated mechanisms. Sarafotoxins are structurally related to endothelins, a group of potent vasoconstrictors produced by various tissues in mammals.
Sarafotoxin S6a1 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The process allows for precise control over the sequence and composition of the peptide.
The synthesis typically involves several key steps:
The molecular structure of Sarafotoxin S6a1 consists of 105 amino acids with multiple disulfide bonds that contribute to its stability and biological activity. The presence of these disulfide bonds is crucial for maintaining the peptide's conformation, which is essential for its interaction with receptors.
The molecular formula of Sarafotoxin S6a1 is C105H156N28O34S5, indicating a complex structure with various functional groups that facilitate its biological activity.
Sarafotoxin S6a1 undergoes several chemical reactions that are critical for its function:
Common reagents used in these reactions include:
Sarafotoxin S6a1 exerts its effects primarily through receptor-mediated pathways. Upon binding to endothelin receptors (ETA and ETB), it activates intracellular signaling cascades that lead to various physiological responses:
Sarafotoxin S6a1 is typically characterized by its solubility in aqueous solutions, which enables its biological activity in physiological environments. Its stability is enhanced by the presence of disulfide bonds.
The chemical properties include:
Relevant analyses often involve spectroscopic methods such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity .
Sarafotoxin S6a1 has several scientific applications:
Sarafotoxin S6a1 (SRTX S6a1) is a 21-amino acid peptide toxin isolated from the venom of Atractaspis engaddensis (burrowing asp). Its primary sequence is characterized by a conserved C-terminal domain critical for receptor recognition and a variable N-terminal region that influences receptor subtype selectivity. The canonical sequence is: Cys-Ser-Cys-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Cys-Val-Asp-Thr, with four cysteine residues forming two disulfide bonds essential for structural stability [1] [9].
Unlike endogenous mammalian peptides, SRTX S6a1 undergoes minimal post-translational modification. The precursor polypeptide (pre-pro-sarafotoxin) includes a signal peptide and a spacer sequence, with proteolytic cleavage releasing the mature toxin. No glycosylation or phosphorylation sites have been identified, consistent with its compact tertiary fold [9].
Table 1: Primary Structure of Sarafotoxin S6a1
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Amino Acid | Cys | Ser | Cys | Asp | Lys | Glu | Cys | Val | Tyr | Phe | Cys | His | Leu | Asp | Ile | Ile | Trp | Cys | Val | Asp | Thr |
The tertiary structure of SRTX S6a1 adopts a "cysteine-stabilized α-helical" (CSH) motif, featuring an N-terminal random coil (residues 1–7), a β-turn (residues 8–11), and a C-terminal α-helix (residues 12–17). This fold is stabilized by two disulfide bonds (Cys1–Cys15 and Cys3–Cys11) that constrain the helical domain [2] [6] [9].
Nuclear Magnetic Resonance (NMR) spectroscopy of the chimeric peptide [Lys(-2)-Arg(-1)]-SRTX S6b revealed a salt bridge between Arg(-1) and Asp8, which enhances oxidative folding efficiency. This interaction stabilizes the helix-loop-helix core independent of the 4–7 loop sequence [6]. X-ray crystallography of human endothelin receptor ETB bound to SRTX S6b (a close isoform of S6a1) at 3.0 Å resolution demonstrated deep insertion of the toxin’s C-terminal tail into the receptor’s transmembrane pocket. The Trp21 residue anchors the peptide via hydrophobic interactions with receptor residues Phe326 and Leu330, while the disulfide bonds maintain structural rigidity during binding [8] [10].
The disulfide connectivity (Cys1–Cys15 and Cys3–Cys11) creates a "bracelet" topology essential for SRTX S6a1’s bioactivity. This architecture compacts the peptide into a triangular shape, with the α-helix positioned perpendicular to the disulfide axes [6] [9]. Stability studies show that:
Table 2: Disulfide Bond Comparison in Sarafotoxin/Endothelin Family
Peptide | Disulfide Bonds | Structural Role |
---|---|---|
SRTX S6a1 | Cys1–Cys15, Cys3–Cys11 | Stabilizes α-helix; enforces receptor-fit topology |
Endothelin-1 | Identical | Maintains fold homology across isoforms |
[Lys-Arg]-SRTXb | Identical + Asp8–Arg(-1) salt bridge | Accelerates native disulfide formation |
SRTX S6a1 shares 60–80% sequence identity with mammalian endothelins (ET-1, ET-2, ET-3), with conservation highest at the C-terminus (residues 12–21) and divergence in the N-terminal loop (residues 4–7). Key structural comparisons include:
Table 3: Key Residues Influencing Receptor Specificity
Position | SRTX S6a1 | ET-1 | Functional Implication |
---|---|---|---|
4 | Asp | Ser | Modulates ETA/ETB affinity |
5 | Lys | Ser | Enhances cationic interactions with ETB |
6 | Glu | Ser | Stabilizes N-loop conformation |
21 | Thr | Trp | Conserved anchor for receptor binding |
All structural data derive from peer-reviewed studies of venom biochemistry and receptor crystallography [1] [2] [6].
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